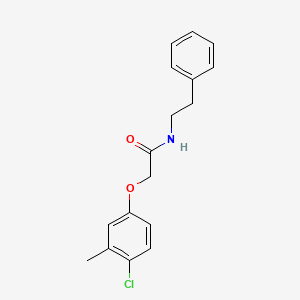
N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide and related compounds involves various chemical reactions, including the reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones, yielding N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides. This process highlights the complexity and the innovative approaches in synthesizing quinazolinone derivatives with potential antitumor activities (Alafeefy et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide, has been extensively studied. These analyses often involve quantum chemical methods to understand the electronic structure, which is crucial for their biological activity. For instance, the structure-activity relationship (SAR) of these compounds provides insights into their potential as anticancer agents.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, highlighting their versatility and potential in medicinal chemistry. For example, reactions of anthranilamide with isocyanates have led to new methods for synthesizing oxazolo[2,3-b]quinazolin-5-one, demonstrating the chemical reactivity of these compounds and their derivatives (Chern et al., 1988).
Scientific Research Applications
Antitumor Applications
One significant area of application for compounds related to N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide is in the development of antitumor agents. Studies have shown that water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. These analogues, including compounds that are significantly more water-soluble and cytotoxic than CB30865, retain the novel biochemical characteristics of the parent compound, indicating their potential in cancer therapy (Bavetsias et al., 2002).
Antimicrobial Activities
Compounds derived from N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide have been evaluated for their antimicrobial activities. Novel 6,8-dibromo-4(3H)quinazolinone derivatives have shown potent in vitro anti-microbial activity against a range of Gram-positive and Gram-negative bacteria as well as anti-fungal activity against Candida albicans and Aspergillus flavus. This suggests the potential of these compounds in developing new antimicrobial agents (Mohamed et al., 2010).
Antiviral Properties
The exploration of novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has led to the identification of compounds with significant antiviral activities against a spectrum of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, and Venezuelan equine encephalitis viruses. This research highlights the potential of N-(5-oxo-2-phenyl-5,6,7,8-tetrahydro-4-quinazolinyl)benzamide derivatives in the development of antiviral drugs (Selvam et al., 2007).
properties
IUPAC Name |
N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-17-13-7-12-16-18(17)20(24-21(26)15-10-5-2-6-11-15)23-19(22-16)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBFAXEQBESED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-2-phenyl-7,8-dihydro-6H-quinazolin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)
![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)


![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)
![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)
![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)
![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)
![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)